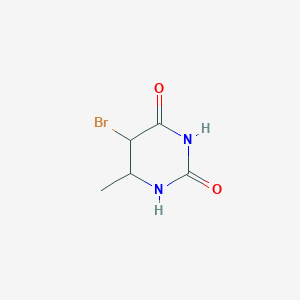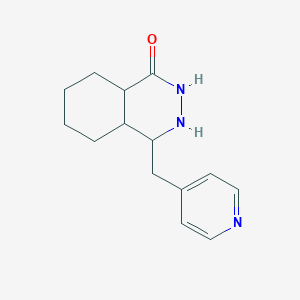
Senecioylfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senecioylfentanyl, also known as 3-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbut-2-enamide, is a synthetic opioid analgesic. It is structurally similar to fentanyl, a potent opioid used for pain management. This compound is part of a broader class of fentanyl analogues, which have been developed for both medical and illicit purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senecioylfentanyl involves the reaction of 3-methylcrotonic acid with 4-anilinopiperidine. The process typically includes the following steps:
Formation of 3-methylcrotonic acid chloride: This is achieved by reacting 3-methylcrotonic acid with thionyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Senecioylfentanyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can modify the double bond in the butenamide side chain.
Substitution: Various substitution reactions can occur on the phenyl rings or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Products include hydroxylated derivatives.
Reduction: Reduced forms of the butenamide side chain.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
Senecioylfentanyl has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studied for its interaction with opioid receptors and its pharmacokinetics.
Medicine: Research on its potential use as an analgesic and its effects on pain management.
Industry: Utilized in forensic toxicology to identify and quantify fentanyl analogues in biological samples
Mechanism of Action
Senecioylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
Fentanyl: The parent compound, widely used in medical settings for pain management.
3-Methylcrotonylfentanyl: A close analogue with similar pharmacological properties.
Furanylbenzylfentanyl: Another fentanyl analogue with a different substituent on the piperidine ring
Uniqueness of Senecioylfentanyl: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic properties and potency compared to other fentanyl analogues. Its distinct chemical structure allows for specific interactions with opioid receptors, potentially leading to unique therapeutic and adverse effects .
Properties
CAS No. |
2630378-28-6 |
|---|---|
Molecular Formula |
C24H30N2O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide |
InChI |
InChI=1S/C24H30N2O/c1-20(2)19-24(27)26(22-11-7-4-8-12-22)23-14-17-25(18-15-23)16-13-21-9-5-3-6-10-21/h3-12,19,23H,13-18H2,1-2H3 |
InChI Key |
PJBSYEBTXWQUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


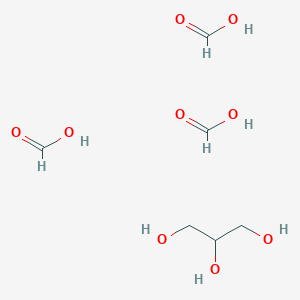
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)



![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)
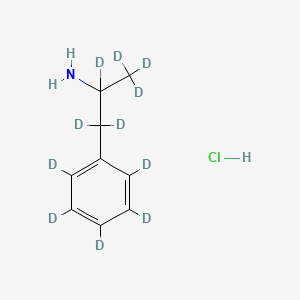
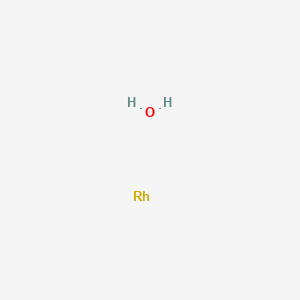
![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
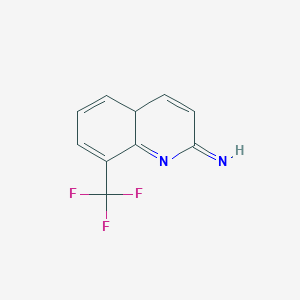
![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
